Folic Acid

Description

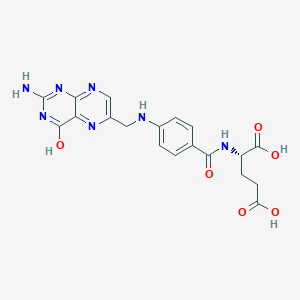

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36653-55-1 (mono-potassium salt), 6484-89-5 (mono-hydrochloride salt) | |

| Record name | Folic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022519 | |

| Record name | Folic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F., Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Almost insoluble (NTP, 1992), Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4., In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water, 0.0016 mg/mL | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

6.2X10-20 mm Hg at 25 °C /Estimated/ | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water | |

CAS No. |

59-30-3 | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Folic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Folic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | folic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Glutamic acid, N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Folic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Folic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Folic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935E97BOY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

482 °F (decomposes) (NTP, 1992), 250 °C | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Folic Acid Biosynthesis Pathway in Microorganisms: From Core Metabolism to Antimicrobial Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid (Vitamin B9) and its derivatives, collectively known as folates, are indispensable cofactors for one-carbon transfer reactions essential for the synthesis of nucleotides, amino acids, and other critical cellular components.[1][2] While humans and other higher eukaryotes obtain folates from their diet, most microorganisms rely on a de novo biosynthesis pathway.[1][3][4] This fundamental metabolic difference establishes the folate pathway as a highly selective and validated target for antimicrobial chemotherapy. This guide provides an in-depth exploration of the canonical enzymatic steps, regulatory mechanisms, and its role as a cornerstone of antimicrobial drug development. Furthermore, it offers field-proven experimental protocols and workflows for pathway interrogation, providing a comprehensive resource for researchers in microbiology, biochemistry, and infectious disease.

Introduction: The Folate Divide—A Foundation for Selective Toxicity

Tetrahydrofolate (THF), the biologically active form of this compound, is a vital coenzyme that shuttles one-carbon units for the biosynthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[1][5][6] Its continuous supply is paramount for cellular replication and survival. The critical divergence between microbial and mammalian cells lies in its acquisition. Microorganisms synthesize folate de novo from guanosine triphosphate (GTP), para-aminobenzoic acid (pABA), and glutamate through a series of enzymatic reactions not present in their hosts.[1][7][8][9] Humans, lacking this pathway, have a dedicated transport system to uptake dietary folates.[10][11] This metabolic dichotomy is the bedrock principle behind the selective toxicity of some of the most successful classes of antibiotics, making the microbial folate pathway a subject of intense and ongoing research.[3][12]

The Canonical Biosynthesis Pathway: An Enzymatic Cascade

The synthesis of dihydrofolate (DHF), the immediate precursor to THF, is a multi-step process that can be conceptually divided into three modules: pterin synthesis, condensation with pABA, and glutamation.

Pterin Synthesis Module

The pathway initiates with the conversion of a common purine nucleotide into a unique pterin ring structure.

-

GTP to Dihydroneopterin Triphosphate: The first committed step is catalyzed by GTP cyclohydrolase I (GTPCH, FolE) . This enzyme mediates a complex reaction involving the hydrolytic opening of the imidazole ring of GTP, followed by rearrangement and reclosure to form 7,8-dihydroneopterin triphosphate.[1][9][13][14]

-

Formation of 6-Hydroxymethyl-7,8-dihydropterin (HMDHP): The triphosphate group is typically removed, and the resulting dihydroneopterin is acted upon by dihydroneopterin aldolase (DHNA, FolB) . This enzyme cleaves off a two-carbon unit (glycoaldehyde) to produce HMDHP.[1]

-

Pyrophosphorylation of HMDHP: The pathway continues with the ATP-dependent phosphorylation of HMDHP by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK, FolK) , yielding 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[9]

Condensation and Glutamation Module

This stage involves the crucial joining of the pterin moiety with pABA.

-

Dihydropteroate Formation: Dihydropteroate synthase (DHPS, FolP) catalyzes the condensation of DHPPP with pABA to form 7,8-dihydropteroate (DHP).[1][9][11] This step is a linchpin of the pathway and the primary target of the sulfonamide class of antibiotics.[1][15][16]

-

Dihydrofolate Formation: Finally, dihydrofolate synthase (DHFS, FolC) adds a glutamate residue to DHP, producing dihydrofolate (DHF). In many organisms, subsequent glutamation steps occur after the final reduction to THF.

Final Activation: The Reduction to Tetrahydrofolate

-

DHF to THF: The final and essential activation step is the NADPH-dependent reduction of DHF to THF, catalyzed by dihydrofolate reductase (DHFR, FolA) .[1][6] As THF is the active one-carbon carrier, the inhibition of DHFR effectively halts DNA synthesis and cell proliferation.[5][6] This enzyme is the target of the inhibitor trimethoprim.[1][17]

// Nodes for substrates and products GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; DHNP [label="7,8-Dihydroneopterin\nTriphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; HMDHP [label="6-Hydroxymethyl-\n7,8-dihydropterin", fillcolor="#F1F3F4", fontcolor="#202124"]; DHPPP [label="DHPPP", fillcolor="#F1F3F4", fontcolor="#202124"]; pABA [label="p-Aminobenzoic Acid\n(pABA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHP [label="7,8-Dihydropteroate\n(DHP)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHF [label="Dihydrofolate\n(DHF)", fillcolor="#F1F3F4", fontcolor="#202124"]; THF [label="Tetrahydrofolate\n(THF)", fillcolor="#FFFFFF", style="filled,dashed", fontcolor="#202124"];

// Nodes for enzymes FolE [label="GTP Cyclohydrolase I\n(FolE)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FolB [label="Dihydroneopterin\nAldolase (FolB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FolK [label="HPPK\n(FolK)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FolP [label="Dihydropteroate\nSynthase (DHPS/FolP)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FolC [label="Dihydrofolate\nSynthase (FolC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FolA [label="Dihydrofolate\nReductase (DHFR/FolA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Inhibitor nodes Sulfa [label="Sulfonamides", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124", penwidth=2, color="#EA4335"]; Trimeth [label="Trimethoprim", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124", penwidth=2, color="#EA4335"];

// Pathway flow GTP -> FolE -> DHNP -> FolB -> HMDHP -> FolK -> DHPPP; {rank=same; FolK; pABA} DHPPP -> FolP; pABA -> FolP [dir=none]; FolP -> DHP -> FolC -> DHF -> FolA -> THF;

// Inhibition connections Sulfa -> FolP [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; Trimeth -> FolA [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }

Figure 1: The microbial this compound biosynthesis pathway. Key enzymes and drug targets are highlighted.

Regulation of the Folate Pathway

Microorganisms tightly regulate folate biosynthesis to meet metabolic demands without over-investing resources. This control is exerted through several mechanisms:

-

Feedback Inhibition: The final products of the pathway, particularly DHF and THF derivatives, can act as allosteric inhibitors of upstream enzymes. This provides a rapid mechanism to down-regulate synthesis when folate levels are sufficient.[7][8]

-

Transcriptional Regulation: The expression of the fol genes is often controlled at the transcriptional level. In some bacteria, this involves sophisticated mechanisms like riboswitches, where mRNA structures directly bind to folate pathway intermediates, modulating gene expression in response to metabolite concentrations.

-

Gene Organization: In many bacterial genomes, the genes encoding the folate pathway enzymes (folE, folB, folK, folP, folA, folC) are organized in operons, allowing for coordinated expression of the entire pathway.[18][19]

The Folate Pathway as a Pillar of Antimicrobial Chemotherapy

The absence of the de novo folate pathway in humans makes its microbial counterpart an ideal target for selective antimicrobial agents.

Mechanism of Action of Key Inhibitors

-

Sulfonamides (Target: DHPS): This class of drugs, including sulfamethoxazole, are structural analogs of pABA.[10][16] They act as competitive inhibitors of DHPS, binding to the active site and preventing the incorporation of pABA into dihydropteroate.[4][10][15][16] This effectively halts the pathway.

-

Trimethoprim (Target: DHFR): Trimethoprim is a potent and selective competitive inhibitor of bacterial DHFR.[5][16] While eukaryotes also have a DHFR enzyme, trimethoprim exhibits a several-thousand-fold higher affinity for the bacterial enzyme, ensuring selective toxicity.[5]

-

Synergistic Action: The combination of a sulfonamide (like sulfamethoxazole) with trimethoprim creates a sequential blockade of two distinct steps in the same essential pathway.[16][20][21] This synergistic interaction is often bactericidal and can be effective even when bacteria have low-level resistance to one of the individual agents.[16][22]

Mechanisms of Microbial Resistance

The widespread use of these drugs has led to the evolution of significant resistance. Key mechanisms include:

-

Target Modification: The most common mechanism is the acquisition of mutations in the chromosomal folP (for sulfonamides) or folA (for trimethoprim) genes that reduce the binding affinity of the drug without critically compromising the enzyme's catalytic function.[23]

-

Acquisition of Resistant Enzymes: Bacteria can acquire plasmid-encoded genes (sul for DHPS, dfr for DHFR) that produce drug-insensitive versions of the target enzymes.[23][24][25] These mobile genetic elements are a primary driver of the rapid spread of resistance.[23]

-

Target Overproduction: Increased expression of the target enzyme can titrate the drug, requiring higher concentrations for inhibition.

-

Metabolic Bypass: Some bacteria can develop or acquire alternative pathways to produce essential downstream metabolites, or they may increase their uptake of environmental folate, bypassing the need for de novo synthesis entirely.

Field-Proven Methodologies for Pathway Interrogation

Studying the folate pathway requires a combination of biochemical, genetic, and microbiological techniques.

Protocol: Spectrophotometric Assay for Dihydrofolate Reductase (DHFR) Activity

-

Principle: This assay quantifies DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF.[6]

-

Causality: The choice of 340 nm is specific because NADPH has a distinct absorbance peak at this wavelength, while NADP⁺ does not. This allows for direct, real-time measurement of enzyme kinetics.

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl.

-

Substrate 1: 10 mM Dihydrofolate (DHF) stock in DMSO (protect from light).

-

Substrate 2: 10 mM NADPH stock in Assay Buffer.

-

Enzyme: Purified recombinant DHFR, diluted to a working concentration (e.g., 100 nM) in Assay Buffer.

-

-

Assay Setup (in a 96-well UV-transparent plate):

-

To each well, add 80 µL of Assay Buffer.

-

Add 5 µL of NADPH solution (final concentration ~500 µM).

-

Add 5 µL of DHF solution (final concentration ~500 µM). Self-validation: Run a control well without enzyme to ensure substrates are stable and there is no non-enzymatic reaction.

-

For inhibitor studies, add 1 µL of inhibitor compound at various concentrations. Add 1 µL of DMSO to control wells.

-

-

Initiation and Measurement:

-

Equilibrate the plate to the desired temperature (e.g., 25°C) in a spectrophotometer plate reader.

-

Initiate the reaction by adding 10 µL of the DHFR enzyme solution (final concentration ~10 nM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

For inhibition studies, plot the reaction velocity against inhibitor concentration to determine the IC₅₀ value.

-

-

Table: Representative Kinetic Parameters

| Enzyme | Substrate | Kₘ (µM) | Inhibitor | IC₅₀ (nM) |

| E. coli DHPS | pABA | 2.5 ± 0.3 | Sulfamethoxazole | 1,200 ± 150 |

| E. coli DHFR | DHF | 1.2 ± 0.2 | Trimethoprim | 5.0 ± 0.8 |

| E. coli DHFR | NADPH | 3.5 ± 0.5 | Trimethoprim | 5.0 ± 0.8 |

Note: Values are representative and can vary based on assay conditions and specific enzyme ortholog.

Workflow: Genetic Validation of a Folate Pathway Gene (e.g., folP)

-

Principle: To confirm a gene's essentiality and role in the folate pathway, a knockout-complementation strategy is employed. Deleting the gene should lead to a growth defect (auxotrophy) that can be rescued either by supplementing the downstream product (folate) or by reintroducing a functional copy of the gene on a plasmid.

-

Trustworthiness: This workflow provides a self-validating system. The phenotypic reversal upon complementation directly links the gene to the observed phenotype, ruling out off-target effects of the initial knockout procedure.

// Nodes WT [label="Wild-Type (WT) Strain\n(e.g., E. coli)", fillcolor="#F1F3F4", fontcolor="#202124"]; KO_Construct [label="Generate Deletion Construct\n(e.g., using λ Red Recombineering)", fillcolor="#FFFFFF", fontcolor="#202124"]; KO_Mutant [label="Knockout Mutant (ΔfolP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Comp_Plasmid [label="Introduce Complementation Plasmid\n(pBAD::folP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Comp_Strain [label="Complemented Strain\n(ΔfolP + pBAD::folP)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Phenotype Nodes Pheno_WT [label="Phenotype:\nGrows on Minimal Media", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Pheno_KO [label="Phenotype:\nNO Growth on Minimal Media\nGrowth only with Folate Supplement", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Pheno_Comp [label="Phenotype:\nGrowth Restored on\nMinimal Media (+ Inducer)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Edges WT -> KO_Construct [label="1. Homologous\nRecombination"]; KO_Construct -> KO_Mutant [label="2. Select for\nKnockout"]; KO_Mutant -> Comp_Plasmid [label="3. Transformation"]; Comp_Plasmid -> Comp_Strain;

// Phenotype Edges WT -> Pheno_WT [style=dashed, arrowhead=none]; KO_Mutant -> Pheno_KO [style=dashed, arrowhead=none]; Comp_Strain -> Pheno_Comp [style=dashed, arrowhead=none]; }

Figure 2: Workflow for the genetic validation of an essential folate pathway gene.

Future Perspectives

While the microbial folate pathway is a well-established drug target, research continues to evolve. Key areas of future investigation include:

-

Overcoming Resistance: Designing novel inhibitors that target different sites on DHPS and DHFR, such as allosteric sites, to circumvent existing resistance mutations.[26]

-

Targeting Other Pathway Enzymes: Exploring the other enzymes in the pathway (e.g., HPPK, GTPCH) as potential targets for new classes of antibiotics.[12][27]

-

Understanding Non-Canonical Pathways: Investigating variations and alternative folate synthesis or salvage pathways in diverse microbial species, which could reveal new vulnerabilities.

References

- Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo. Journal of Antimicrobial Chemotherapy, Oxford Academic.

- Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. (2021). Molecules, 26(19), 5988. [Link]

- The this compound biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. (2002). BioEssays, 24(7), 637-648. [Link]

- Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. (2023). Preventive Nutrition and Food Science, 28(4), 361-373. [Link]

- Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate. (2002). Journal of Molecular Biology, 316(3), 723-731. [Link]

- What are DHPS inhibitors and how do they work?

- Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole. (1982). Reviews of Infectious Diseases, 4(2), 261-269. [Link]

- Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. (1986). Journal of Antimicrobial Chemotherapy, 18 Suppl B, 1-5. [Link]

- Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy.

- Sulfonamides and trimethoprim. Slideshare.

- Resistance to trimethoprim and sulfonamides. (2001). Journal of Chemotherapy, 13 Suppl 1, 10-18. [Link]

- Mechanisms of Resistance to Trimethoprim, the Sulfonamides, and Trimethoprim-Sulfamethoxazole. (1982). Clinical Infectious Diseases, 4(2), 261-269. [Link]

- A STUDY ON DIHYDROFOLATE REDUCTASE AND ITS INHIBITORS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research, 4(7), 2534-2545.

- Sulfonamides and trimethoprim. Nurse Key.

- Review of the Sulfonamides and Trimethoprim. (2000).

- Resistance to Trimethoprim-Sulfamethoxazole. (2001). Clinical Infectious Diseases, 32(11), 1608-1614. [Link]

- DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (2020). Current Drug Targets, 21(1), 54-82. [Link]

- Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. (2023). Preventive Nutrition and Food Science, 28(4), 361–373. [Link]

- Fol

- The this compound biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. (2002). BioEssays, 24(7), 637-648. [Link]

- Methods for Studying Bacterial Metabolism. (2023).

- Formation of folates by microorganisms: towards the biotechnological production of this vitamin. (2018). Applied Microbiology and Biotechnology, 102(15), 6405-6414. [Link]

- What are bacterial DHPS inhibitors and how do they work?

- Dihydroptero

- Dihydropteroate synthase inhibitor. Wikipedia. [Link]

- dihydrofol

- Summarized pathway of this compound metabolism, including bacterial de novo synthesis, reduction and TS-mediated feedback loop.

- Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. (2023). PubMed. [Link]

- Resistance to trimethoprim and sulfonamides. Semantic Scholar. [Link]

- The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. CABI Digital Library.

- The this compound biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. (2002). BioEssays, 24(7), 637-648. [Link]

- Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. (2010). Biochemistry, 49(12), 2639–2650. [Link]

- Active site topology and reaction mechanism of GTP cyclohydrolase I. (1994). Proceedings of the National Academy of Sciences of the United States of America, 91(22), 10630-10634. [Link]

- Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (2013). Journal of the American Chemical Society, 135(19), 7091-7094. [Link]

- The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. (2023). Food Technology and Biotechnology, 61(1), 101-112. [Link]

- In Vivo Titration of Folate Pathway Enzymes. (2018). Applied and Environmental Microbiology, 84(16), e00780-18. [Link]

- Hypothetical reaction mechanism of GTP cyclohydrolase I.

- GTP cyclohydrolase I. Wikipedia. [Link]

- Exploring the folate pathway in Plasmodium falciparum. (2002). Trends in Parasitology, 18(12), 547-554. [Link]

- Active site topology and reaction mechanism of GTP cyclohydrolase I.

- Microbiological applications for bacterial metabolism on a micropl

- Bacterial Metabolomics: Sample Preparation Methods. (2022). Metabolites, 12(4), 346. [Link]

- Metabolic Engineering of Bacteria. (2011). Indian Journal of Microbiology, 51(4), 409-425. [Link]

- Bacteria - Biosynthesis, P

- Enzymes in the folate pathway are required for PAS activation.

- Experimental and Metabolic Modeling Evidence for a Folate-Cleaving Side-Activity of Ketopantoate Hydroxymethyltransferase (PanB). (2016). PLoS ONE, 11(3), e0152626. [Link]

- Toward a better understanding of folate metabolism in health and disease. (2007). Journal of Experimental Medicine, 204(8), 1759-1762. [Link]

Sources

- 1. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of folates by microorganisms: towards the biotechnological production of this vitamin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria [pnfs.or.kr]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 10. Sulfonamides and trimethoprim | Nurse Key [nursekey.com]

- 11. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 12. The this compound biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 15. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 16. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 17. ijpsr.com [ijpsr.com]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. ftb.com.hr [ftb.com.hr]

- 20. Sulfonamides and trimethoprim | PPTX [slideshare.net]

- 21. publications.aap.org [publications.aap.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Resistance to trimethoprim and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. research.manchester.ac.uk [research.manchester.ac.uk]

An In-depth Technical Guide to the Core Role of Folic Acid in One-Carbon Metabolism

Introduction

Folic acid, a synthetic form of the water-soluble vitamin B9, and its natural dietary counterpart, folate, are central players in a complex and vital network of biochemical reactions known as one-carbon metabolism.[1] This intricate metabolic system is fundamental to life, underpinning critical cellular processes such as the synthesis of nucleotides for DNA and RNA production, the regulation of gene expression through methylation, and the metabolism of amino acids.[2][3] The transfer of one-carbon units, facilitated by folate coenzymes, is a cornerstone of cellular proliferation, differentiation, and maintenance.[3][4]

This technical guide provides a comprehensive exploration of the pivotal role of this compound in one-carbon metabolism, designed for researchers, scientists, and drug development professionals. We will delve into the core biochemical pathways, the kinetics of key enzymes, and the validated experimental methodologies used to investigate this essential metabolic network. Our focus will be on providing not just the "what" but the critical "why" behind experimental choices, ensuring a deep and actionable understanding of the principles and techniques in this field.

The Central Hub: The Folate Cycle

The journey of this compound in one-carbon metabolism begins with its conversion to the biologically active form, tetrahydrofolate (THF). This process is a critical gateway, and its understanding is fundamental to appreciating the subsequent metabolic branching.

Activation of this compound to Tetrahydrofolate (THF)

This compound itself is biologically inactive and must undergo a two-step reduction catalyzed by the enzyme dihydrofolate reductase (DHFR) .[2][5] This NADPH-dependent reaction first reduces this compound to dihydrofolate (DHF) and then to the active coenzyme, THF.[5]

-

Step 1: this compound + NADPH + H+ → Dihydrofolate (DHF) + NADP+

-

Step 2: Dihydrofolate (DHF) + NADPH + H+ → Tetrahydrofolate (THF) + NADP+

The paramount importance of DHFR is underscored by its role as a major target for antifolate cancer therapies, such as methotrexate.[6]

The Folate Cycle: A Dynamic Hub for One-Carbon Units

Once formed, THF enters the folate cycle, a series of interconversions that generate a pool of folate derivatives, each carrying a one-carbon unit at different oxidation states (formyl, methylene, or methyl).[7][8] These one-carbon units are primarily sourced from the amino acid serine.[5]

The central reactions of the folate cycle are compartmentalized within the cytoplasm, mitochondria, and nucleus, highlighting the intricate regulation and channeling of one-carbon units for specific biosynthetic pathways.[8]

Below is a diagram illustrating the core reactions of the folate cycle.

Caption: The Folate Cycle: Activation and Interconversion of Folate Derivatives.

Key Roles of Folate-Mediated One-Carbon Metabolism

The one-carbon units shuttled by THF derivatives are indispensable for three major biosynthetic pathways: nucleotide synthesis, amino acid metabolism, and methylation reactions.

Nucleotide Synthesis: The Building Blocks of Life

Rapidly proliferating cells have a high demand for nucleotides for DNA and RNA synthesis. Folate-mediated one-carbon metabolism is directly involved in the de novo synthesis of both purines and pyrimidines.[2][3]

-

Purine Synthesis: 10-Formyltetrahydrofolate provides the C2 and C8 carbons of the purine ring.[8]

-

Thymidylate (Pyrimidine) Synthesis: 5,10-Methylenetetrahydrofolate is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS) .[9] This reaction is a rate-limiting step in DNA synthesis and a key target for chemotherapeutic agents like 5-fluorouracil.[10]

A deficiency in folate can lead to an imbalance in the nucleotide pool, resulting in the misincorporation of uracil into DNA, which can lead to DNA strand breaks and genomic instability.[9]

Amino Acid Metabolism: Interconversion and Homeostasis

Folate coenzymes are crucial for the metabolism of several amino acids, including serine, glycine, methionine, and histidine.[3][11] The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT) , is a major source of one-carbon units for the folate pool.[5][12]

The Methylation Cycle: Epigenetic Regulation and Beyond

The methylation cycle is intrinsically linked to the folate cycle and is vital for the methylation of a vast array of molecules, including DNA, RNA, proteins, and phospholipids.[3][12] 5-Methyltetrahydrofolate, produced by methylenetetrahydrofolate reductase (MTHFR) , donates its methyl group to homocysteine to regenerate methionine in a reaction catalyzed by methionine synthase.[12][13] Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor in the cell.[3][12]

DNA methylation is a critical epigenetic mechanism that regulates gene expression.[14] Folate deficiency can lead to reduced SAM levels and subsequent global DNA hypomethylation, which is a hallmark of cancer and can contribute to genomic instability.[9]

The following diagram illustrates the interconnectedness of the folate and methylation cycles.

Caption: Interplay between the Folate and Methylation Cycles.

Key Enzymes in Folate-Mediated One-Carbon Metabolism: A Quantitative Overview

The efficiency and regulation of one-carbon metabolism are dictated by the kinetic properties of its key enzymes. Understanding these parameters is crucial for researchers studying the pathway's function and for the development of targeted therapeutics.

| Enzyme | Substrate(s) | K_m_ | k_cat_ (s⁻¹) | Source Organism | Reference |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate | 0.3 µM | - | Drosophila melanogaster | [15] |

| NADPH | 5.2 µM | - | Drosophila melanogaster | [15] | |

| Dihydrofolate | 0.22 µM | - | E. coli | [1] | |

| NADPH | 1.9 µM | - | E. coli | [1] | |

| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene-THF | 17 µM | - | Thermus thermophilus | [16] |

| Serine Hydroxymethyltransferase (SHMT) | L-Serine | 0.26 mM | 1.09 | Plasmodium vivax | [17] |

| Tetrahydrofolate | 0.11 mM | 1.09 | Plasmodium vivax | [17] | |

| Thymidylate Synthase (TS) | dUMP | - | - | Human | [13] |

| 5,10-Methylene-THF | - | - | Human | [13] |

Note: Kinetic parameters can vary significantly depending on the source of the enzyme, assay conditions (pH, temperature), and the presence of cofactors or inhibitors. The data presented here are illustrative examples from the literature.

The Impact of Genetic Variation and Antifolate Drugs

Individual differences in the efficacy of one-carbon metabolism can be attributed to genetic polymorphisms in key enzymes. Furthermore, the critical role of this pathway in cell proliferation has made it a prime target for drug development, particularly in oncology.

MTHFR Polymorphisms: A Case Study in Nutrigenomics

A common polymorphism in the MTHFR gene (C677T) results in a thermolabile enzyme with reduced activity.[18] Individuals with the TT genotype have significantly lower MTHFR activity, which can lead to elevated homocysteine levels and altered folate distribution, potentially increasing the risk for various diseases.[18]

Antifolate Drugs: Targeting a Vital Pathway

Antifolates are a class of drugs that interfere with folate metabolism.[19] They are widely used in the treatment of cancer and autoimmune diseases. These drugs can be broadly categorized based on their primary enzyme target.

| Drug | Primary Target | K_i_ (Inhibition Constant) | Reference |

| Methotrexate | DHFR | 3.4 pM | [20] |

| DHFR | 1.2 nM | [3] | |

| Pemetrexed | TS | 109 nM (monoglutamate) | [21] |

| DHFR | 7.0 nM (monoglutamate) | [21] | |

| GARFT | 9300 nM (monoglutamate) | [21] | |

| Raltitrexed | TS | - | [22] |

| Lometrexol | SHMT | 23 µM | [23] |

Note: K_i_ values are a measure of the inhibitor's binding affinity to the enzyme; a lower K_i_ indicates a more potent inhibitor. These values can be influenced by the specific assay conditions and the polyglutamation state of the drug.

Experimental Protocols for Investigating One-Carbon Metabolism

A robust understanding of one-carbon metabolism relies on accurate and reproducible experimental methodologies. This section provides an overview of key protocols for researchers in this field.

Measurement of Folate and its Metabolites

Accurate quantification of folate and its various one-carbon derivatives is essential for assessing folate status and understanding metabolic flux.

Protocol 1: LC-MS/MS for Folate Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous and specific quantification of multiple folate species in biological samples.[3]

Methodology:

-

Sample Preparation: Serum or plasma samples are typically treated with a reducing agent (e.g., dithiothreitol) to stabilize the folates and an internal standard is added for accurate quantification. Protein precipitation is then performed to remove interfering macromolecules.[24]

-

Chromatographic Separation: The extracted folates are separated using a reversed-phase HPLC column with a gradient elution of an acidic mobile phase.[3]

-

Mass Spectrometric Detection: The separated folates are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each folate species and the internal standard.[3]

-

Quantification: The concentration of each folate is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

Enzyme Activity Assays

Measuring the activity of key enzymes in the folate pathway provides insights into the metabolic capacity and potential points of dysregulation.

Protocol 2: Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[12][25]

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing a suitable pH (typically 7.5), NADPH, and the sample containing DHFR (e.g., cell lysate) is prepared.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolate.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Calculation of Activity: The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH. One unit of DHFR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Assessment of Methylation Status

Evaluating the overall methylation status of the genome is crucial for understanding the epigenetic consequences of altered one-carbon metabolism.

Protocol 3: Global DNA Methylation ELISA

An enzyme-linked immunosorbent assay (ELISA) can be used for the rapid and high-throughput quantification of global DNA methylation (5-methylcytosine).[2][20]

Methodology:

-

DNA Binding: Genomic DNA is denatured and bound to the wells of a microplate.

-

Antibody Incubation: A primary antibody specific for 5-methylcytosine is added to the wells and allowed to bind to the methylated DNA.

-

Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a colorimetric substrate.

-

Quantification: The absorbance is measured using a microplate reader, and the percentage of methylated DNA is determined by comparing the sample absorbance to a standard curve generated using DNA with a known methylation percentage.[2]

Conclusion and Future Directions

This compound and one-carbon metabolism represent a cornerstone of cellular biochemistry with profound implications for human health and disease. The intricate network of enzymatic reactions, their regulation, and their connection to fundamental cellular processes continue to be an active area of research. For scientists and drug development professionals, a deep, mechanistic understanding of this pathway is paramount.

The methodologies outlined in this guide provide a robust framework for investigating the multifaceted role of this compound. As our understanding of the nuances of one-carbon metabolism deepens, so too will our ability to develop novel therapeutic strategies for a range of diseases, from cancer to neurodevelopmental disorders. The continued development of sensitive analytical techniques and the integration of multi-omics approaches will undoubtedly unveil new layers of complexity and provide further opportunities for targeted interventions.

References

- Biochemistry of Tetrahydrofolate: Unraveling the Versatile Coenzyme in One-Carbon Metabolism - DoveMed. [Link]

- Folate | Linus Pauling Institute - Oregon St

- Folate mediated one-carbon cycle. This compound (vitamin B9) is a cofactor...

- This compound: An Overview of Metabolism, Dosages, and Benefits of Optimal Periconception Supplement

- Biochemistry, Tetrahydrofolate - St

- Impact of folate deficiency on DNA stability - PubMed. [Link]

- What is MTHFR and how does it impact folate in the body?

- The Methylation Cycle And Active Methyl B-12 and Methyl Fol

- Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofol

- Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC - NIH. [Link]

- Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) - Assay Genie. [Link]

- Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed. [Link]

- Homocyst(e)

- Folate-mediated one-carbon metabolism - PubMed - NIH. [Link]

- Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - NIH. [Link]

- Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase - PubMed Central. [Link]

- The Antifolates - PMC - PubMed Central - NIH. [Link]

- pH dependence of enzyme reaction rates and deuterium isotope effects on the reduction of a new mechanism-based substrate by dihydrofol

- Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrex

- Fol

- In Vivo Kinetics of Thymidylate Synthetase Inhibition in 5-Fluorouracil-sensitive and -resistant Murine Colon Adenocarcinomas1 | Cancer Research - AACR Journals. [Link]

- In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed. [Link]

- Exploring the mechanism and dynamics of thymidylate synthase - University of Iowa. [Link]

- Properties and Crystal Structure of Methylenetetrahydrofolate Reductase from Thermus thermophilus HB8 - PMC - NIH. [Link]

- Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applic

- The relationship between intracellular and plasma levels of folate and metabolites in the methionine cycle: A model - NIH. [Link]

- Reduction of Folate by Dihydrofolate Reductase from Thermotoga maritima | Biochemistry. [Link]

- Folate status and concentrations of serum folate forms in the US population: National Health and Nutrition Examination Survey 2011–2 - PubMed Central. [Link]

- Circulating this compound in plasma: relation to this compound fortific

- Comparative pharmacokinetics of seven propargyl-linked antifol

- Thymidyl

- Methylenetetrahydrofol

- Folate (this compound)

- The concept of this compound supplementation and its role in prevention of neural tube defect among pregnant women: PRISMA - NIH. [Link]

- Determination of S-Adenosylmethionine and S-Adenosylhomocysteine from Human Blood Samples by HPLC-FL - ResearchG

- Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegener

Sources

- 1. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and kinetic properties of serine hydroxymethyltransferase from the halophytic cyanobacterium Aphanothece halophytica provide a rationale for salt tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hyperhomocysteinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. childrensmn.org [childrensmn.org]

- 15. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Properties and Crystal Structure of Methylenetetrahydrofolate Reductase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Thymidylate Synthase Inhibitors [ebrary.net]

- 23. Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Homocysteine levels: What it means, symptoms, treatment [medicalnewstoday.com]

- 25. foodforthebrain.org [foodforthebrain.org]

The Enzymatic Conversion of Folic Acid to Tetrahydrofolate: A Technical Guide for Researchers

This guide provides an in-depth exploration of the critical enzymatic conversion of folic acid to its biologically active form, tetrahydrofolate (THF). Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemistry, offers a detailed experimental protocol for monitoring the conversion, and discusses the significance of this pathway in cellular metabolism and therapeutic intervention.

Introduction: The Central Role of Tetrahydrofolate in One-Carbon Metabolism

This compound, a synthetic form of the water-soluble vitamin B9, is a crucial precursor for a variety of metabolic processes essential for cell growth and proliferation.[1][2] However, in its ingested form, this compound is biologically inert.[3] Its conversion to tetrahydrofolate (THF) is the gateway to the intricate network of reactions known as one-carbon metabolism.[4][5] THF and its derivatives act as coenzymes in the transfer of one-carbon units, which are fundamental for the biosynthesis of purines and thymidylate (essential for DNA and RNA synthesis) and the remethylation of homocysteine to methionine.[6][7]

Disruptions in this pathway can have profound physiological consequences, leading to conditions such as megaloblastic anemia and neural tube defects.[3][8] Furthermore, the enzymes involved in this conversion are significant targets for various therapeutic agents, including anticancer and antimicrobial drugs.[9][10] Understanding the enzymatic machinery responsible for this transformation is therefore of paramount importance in both basic research and clinical drug development.

The Enzymatic Pathway: A Stepwise Reduction Catalyzed by Dihydrofolate Reductase

The conversion of this compound to tetrahydrofolate is a two-step reductive process primarily catalyzed by the enzyme dihydrofolate reductase (DHFR).[3][11] This NADPH-dependent enzyme is a ubiquitous and essential component of cellular metabolism.[11]

The initial, slower reduction converts this compound to 7,8-dihydrofolate (DHF). Subsequently, DHFR rapidly reduces DHF to the biologically active 5,6,7,8-tetrahydrofolate (THF).[12][13]

The overall reaction can be summarized as:

This compound + 2 NADPH + 2 H⁺ → Tetrahydrofolate + 2 NADP⁺

The mechanism of DHFR involves the transfer of a hydride ion from NADPH to the pteridine ring of dihydrofolate, accompanied by protonation.[11] This catalytic cycle is critical for maintaining the intracellular pool of reduced folates necessary for downstream metabolic reactions.[9]

Once formed, THF can be converted into various derivatives by other enzymes, such as serine hydroxymethyltransferase (SHMT), which catalyzes the conversion of THF and serine to 5,10-methylenetetrahydrofolate and glycine.[14][15] Another key enzyme, methylenetetrahydrofolate reductase (MTHFR), irreversibly converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulatory form of folate in the body.[16][17]

Figure 1: Enzymatic conversion of this compound to Tetrahydrofolate by DHFR.

Experimental Protocol: In Vitro Dihydrofolate Reductase (DHFR) Activity Assay

The most common method for monitoring the enzymatic conversion of this compound or dihydrofolate to tetrahydrofolate is a continuous spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by DHFR.[18][19]

Principle

DHFR utilizes NADPH as a cofactor to reduce its substrate (dihydrofolate). The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the DHFR activity.

Materials and Reagents

-

DHFR Enzyme: Purified recombinant DHFR.

-

Substrate: Dihydrothis compound (DHF).

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5 at 25°C.[20]

-

Bovine Serum Albumin (BSA): To stabilize the enzyme.

-

Spectrophotometer: Capable of kinetic measurements at 340 nm.

-

Cuvettes or 96-well UV-transparent plate.

Reagent Preparation

-

Assay Buffer (1X): Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5 at 25°C.[20]

-

Dihydrothis compound (DHFA) Stock Solution (2.3 mM): Immediately before use, dissolve DHFA in the assay buffer. This solution is unstable and should be prepared fresh.[20]

-

NADPH Stock Solution (0.11 mM): Dissolve NADPH in the assay buffer. Prepare fresh daily and keep on ice.[20]

-

DHFR Enzyme Solution: Dilute the purified DHFR in cold assay buffer containing 0.1% (w/v) BSA to the desired concentration (e.g., 0.12 - 0.25 units/ml).[20]

Assay Procedure (Cuvette-based)

-

Set up the spectrophotometer: Set the wavelength to 340 nm and the temperature to 25°C. Program for a kinetic read (e.g., every 15 seconds for 5 minutes).

-

Prepare the reaction mixture: In a cuvette, add the following reagents in the specified order:

-

Equilibrate: Mix the contents of the cuvette by inversion and allow it to equilibrate to 25°C in the spectrophotometer. Monitor the absorbance at 340 nm until it is stable.

-

Initiate the reaction: Add 0.10 ml of the DHFR enzyme solution to the cuvette.[20]

-

Measure: Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for approximately 5 minutes.[20]

-

Blank Measurement: Prepare a blank cuvette containing all reagents except the DHFR enzyme. Add an equal volume of the enzyme dilution buffer instead.[20]

Data Analysis and Interpretation

The activity of the DHFR enzyme is calculated from the linear rate of decrease in absorbance at 340 nm.

Calculation:

Units/ml enzyme = [(ΔA340nm/min Test - ΔA340nm/min Blank) * Total Volume (ml)] / (ε * Path Length (cm) * Volume of Enzyme (ml))

Where:

-

ΔA340nm/min: The maximum linear rate of change in absorbance per minute.

-

Total Volume: The final volume of the reaction mixture in the cuvette (in ml).

-

ε (Molar extinction coefficient of NADPH at 340 nm): 6.22 mM⁻¹cm⁻¹.

-

Path Length: The path length of the cuvette (typically 1 cm).

-

Volume of Enzyme: The volume of the enzyme solution added to the reaction (in ml).

One unit of DHFR activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of dihydrofolate to tetrahydrofolate per minute at a specified pH and temperature.[20]

Figure 2: Workflow for the in vitro DHFR activity assay.

Quantitative Data Summary

The following table provides an example of expected results from a DHFR activity assay, demonstrating the effect of an inhibitor on enzyme activity.

| Sample | Initial A340 | Final A340 (at 5 min) | ΔA340/min | DHFR Activity (Units/ml) | % Inhibition |

| Uninhibited Control | 1.250 | 0.950 | -0.060 | 0.096 | 0% |

| Inhibitor (e.g., MTX) 1 µM | 1.248 | 1.218 | -0.006 | 0.010 | 90% |

| Blank | 1.252 | 1.251 | -0.0002 | N/A | N/A |

This data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The enzymatic conversion of this compound to tetrahydrofolate is a cornerstone of cellular metabolism, and its accurate measurement is crucial for a wide range of research applications. The spectrophotometric assay for DHFR activity described herein provides a robust and reliable method for studying this process. For drug development professionals, this assay is a fundamental tool for screening and characterizing inhibitors of DHFR, which have proven to be effective anticancer and antimicrobial agents.[9][10]

Future research in this field will likely focus on the development of more sensitive and high-throughput screening methods, as well as the investigation of the complex regulatory mechanisms that govern the folate pathway in both healthy and diseased states.[21][22] A deeper understanding of these processes will undoubtedly pave the way for the development of novel therapeutic strategies targeting one-carbon metabolism.

References

- Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed. (n.d.).

- Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC - NIH. (n.d.).

- Tetrahydrothis compound - Wikipedia. (n.d.).

- MTHFR gene: MedlinePlus Genetics. (2019, October 1).

- This compound vs. Folate — What's the Difference? - Healthline. (2024, April 15).

- One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from this compound using enzyme cascades - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).

- Tetrahydrofolate: Functions, Inhibitors in Bacteria - StudySmarter. (2023, August 29).

- Methylenetetrahydrofolate reductase - Wikipedia. (n.d.).

- Folate vs. This compound: The Difference for Pregnancy - Ritual. (n.d.).

- Tetrahydrofolate THF and methyl tetrahydrofolate 5 MTHF essential forms of folate in DNA synthesis - YouTube. (2025, April 18).

- Molecular regulation of folate metabolism. Folate metabolism is... - ResearchGate. (n.d.).

- Dihydrofolate reductase - Wikipedia. (n.d.).

- Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) - Assay Genie. (n.d.).

- MTHFR GENE TESTING. (n.d.).

- What's the Difference Between Folate and this compound? - Yale New Haven Health. (2025, December 18).

- Enzymes involved in folate metabolism and its implication for cancer treatment - PMC - NIH. (n.d.).

- What is MTHFR and why does it matter? - Lake Norman Integrative Wellness. (2013, December 18).

- An overview of one-carbon metabolism and the folate cycle. One-carbon... - ResearchGate. (n.d.).

- MTHFR mutation: Symptoms, testing, and treatment - Medical News Today. (2025, August 21).

- Cytoplasmic Serine Hydroxymethyltransferase Regulates the Metabolic Partitioning of Methylenetetrahydrofolate but Is Not Essential in Mice - NIH. (n.d.).

- The Difference Between Folate and this compound - Cleveland Clinic Health Essentials. (2023, January 6).

- Dihydrofolate reductase - Proteopedia, life in 3D. (2024, January 21).

- One-carbon metabolism and the folate cycle | Biological Chemistry II Class Notes - Fiveable. (n.d.).

- Folate and this compound in Pregnancy. (n.d.).

- Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf - NIH. (2023, June 26).

- One-Carbon Metabolism in Health and Disease - PMC - NIH. (n.d.).

- Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics. (n.d.).

- What are DHFR inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).

- Biochemistry, Tetrahydrofolate - PubMed. (2023, June 26).

- The fascinating world of folate and one-carbon metabolism - ResearchGate. (2025, August 6).

- In Vivo Titration of Folate Pathway Enzymes | Applied and Environmental Microbiology. (n.d.).

- Multifaceted role of serine hydroxymethyltransferase in health and disease - PMC. (n.d.).

- Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin - Sigma-Aldrich. (n.d.).

- Enzymatic Assay of DIHYDROFOLATE REDUCTASE (EC 1.5.1.3) - Sigma-Aldrich. (n.d.).

- ab239705 Dihydrofolate Reductase Assay Kit (Colorimetric) - Abcam. (2025, June 4).

- Cell cycle regulation of folate-mediated one-carbon metabolism - PubMed - NIH. (n.d.).

- Serine hydroxymethyltransferase - Wikipedia. (n.d.).

- The regulation of folate and methionine metabolism | Biochemical Journal - Portland Press. (1976, August 15).

- Cytoplasmic Serine Hydroxymethyltransferase Regulates the Metabolic Partitioning of Methylenetetrahydrofolate but Is Not Essential in Mice - ResearchGate. (2008, September 19).

- One Carbon Metabolism | Tetrahydrofolate and the Folate Cycle - YouTube. (2018, July 6).

- Toward a better understanding of folate metabolism in health and disease. (2018, December 26).

- Exploring the folate pathway in Plasmodium falciparum - PMC - PubMed Central. (n.d.).

- Toward a better understanding of folate metabolism in health and disease - PMC - NIH. (n.d.).

- 5-Formyltetrahydrofolate in a Cohort of Pregnant Women Following this compound Supplementation | ACS Omega - ACS Publications. (2025, April 28).

- Enzymatic reduction of this compound and dihydrothis compound to tetrahydrothis compound - PubMed. (n.d.).

- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader - SciSpace. (n.d.).

- Summarized pathway of this compound metabolism, including bacterial de... - ResearchGate. (n.d.).

- Cell cycle regulation of folate-mediated one-carbon metabolism - PMC - NIH. (n.d.).

Sources

- 1. health.clevelandclinic.org [health.clevelandclinic.org]

- 2. americanpregnancy.org [americanpregnancy.org]

- 3. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, Tetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]

- 8. Tetrahydrothis compound - Wikipedia [en.wikipedia.org]

- 9. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 11. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 12. Dihydrofolate reductase - Proteopedia, life in 3D [proteopedia.org]

- 13. Enzymatic reduction of this compound and dihydrothis compound to tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytoplasmic Serine Hydroxymethyltransferase Regulates the Metabolic Partitioning of Methylenetetrahydrofolate but Is Not Essential in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 16. MTHFR gene: MedlinePlus Genetics [medlineplus.gov]

- 17. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]

- 18. assaygenie.com [assaygenie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. Cell cycle regulation of folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genetic Regulation of Folic Acid Uptake and Transport

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: Beyond Transport - A Regulatory Network Governing Cellular Folate Homeostasis

Folic acid and its derivatives, collectively known as folates, are not merely passengers within the cellular milieu; they are essential cofactors for a multitude of fundamental processes, including nucleotide synthesis, amino acid metabolism, and epigenetic methylation.[1][2] Consequently, the mechanisms governing their entry and distribution within cells are subject to intricate layers of genetic and post-translational regulation. This guide moves beyond a simple cataloging of transporters to provide a deeper, mechanistic understanding of the regulatory networks that dictate folate homeostasis. For drug development professionals, understanding this network is paramount, as many chemotherapeutic agents, such as methotrexate, are folate analogs that hijack these very transport systems.[3][4] For researchers, elucidating these pathways opens new avenues for understanding diseases linked to folate deficiency, from neural tube defects to cancer.[5][6]